2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
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Overview
Description
“2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 331459-65-5. It has a molecular weight of 364.85 and its IUPAC name is the same as the given name . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H17ClO4S/c1-2-23-14-7-3-12 (4-8-14)16 (20)11-17 (18 (21)22)24-15-9-5-13 (19)6-10-15/h3-10,17H,2,11H2,1H3, (H,21,22)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties. Research suggests that derivatives of this molecule may exhibit significant anti-inflammatory activity, which could be beneficial in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). These could potentially offer relief from conditions like rheumatoid arthritis and osteoarthritis with fewer gastrointestinal side effects compared to traditional NSAIDs .
Antibacterial Activity
Derivatives of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid have been explored for their antibacterial properties. Some studies indicate that these compounds could be effective against certain strains of bacteria, such as Bacillus subtilis, and might serve as a basis for developing new antibacterial agents .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4S/c1-2-23-14-7-3-12(4-8-14)16(20)11-17(18(21)22)24-15-9-5-13(19)6-10-15/h3-10,17H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROHCIIRJKRMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
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